molecular formula C30H36O9 B12430364 Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate

Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate

Cat. No.: B12430364
M. Wt: 540.6 g/mol
InChI Key: NHOIBRJOQAYBJT-UHFFFAOYSA-N
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Description

Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate is a highly complex polycyclic terpenoid-derived ester characterized by a fused cyclopenta[b]naphtho[2,3-d]furan core. Its structure features multiple stereogenic centers, a furan-3-yl substituent, acetyloxy and methoxy-2-oxoethyl groups, and ester functionalities. Its synthesis likely involves multi-step cyclization and functionalization strategies, with structural validation relying on advanced spectroscopic (NMR, MS) and crystallographic techniques .

Properties

IUPAC Name

methyl 2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOIBRJOQAYBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863659
Record name Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Nimbin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize nimbin.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nimbin.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the nimbin molecule.

Major Products Formed: The major products formed from these reactions include various nimbin derivatives with enhanced biological activities or improved solubility .

Scientific Research Applications

Nimbin has a wide range of scientific research applications across various fields:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes align it with natural products (NPs) and synthetic analogs in the ultra-large chemical space, particularly those with fused polycyclic systems, furan moieties, and ester groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Features Biological/Functional Notes
Target Compound C₃₃H₄₂O₁₁* ~638.68 Cyclopenta[b]naphtho[2,3-d]furan core; 4 methyl, 2 acetyloxy, 1 methoxy-2-oxoethyl substituents Hypothesized bioactivity via NP-like motifs
9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6-one C₂₈H₂₈N₂O₈ 520.53 Furan-2-ylmethyl group; trimethoxyphenyl substituent; fused naphtho-dioxolane system Anticandidal activity inferred from analogs
Methyl ester analog (CAS 121212-33-7) C₃₁H₄₂O₈ 554.66 Cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran core; multiple methyl and methoxy groups Structural rigidity for crystallographic studies
Biginelli-type pyrimidine (Compound 3c) C₁₁H₁₂N₂O₃S 252.29 Furan-2-yl at C-4; thioxo-tetrahydropyrimidine ring Antioxidant (IC₅₀ = 0.6 mg/mL for DPPH assay)
γ-Butyrolactone derivative (Compound 184) C₃₄H₄₄O₆Si 600.80 Decahydroazuleno-furan core; silyl and p-methoxybenzyloxy groups Diastereomeric selectivity (87:13 ratio)

*Molecular formula and mass estimated based on structural analysis.

Structural Nuances and Implications

Core Architecture: The target compound’s cyclopenta[b]naphtho[2,3-d]furan core distinguishes it from simpler furan-containing analogs (e.g., Biginelli pyrimidines ). Compared to the γ-butyrolactone derivative , the target lacks a silyl group but incorporates additional acetyloxy and methoxy-2-oxoethyl substituents, which may improve solubility in polar solvents.

Functional Group Diversity :

  • The methoxy-2-oxoethyl group at position 10 is unique among the compared compounds, offering a reactive ketone site for further derivatization.
  • Unlike the trimethoxyphenyl-substituted analog , the target’s furan-3-yl group may exhibit distinct electronic effects, altering binding affinities in biological systems.

Synthetic Challenges :

  • The compound’s stereochemical complexity (10 stereogenic centers) surpasses that of CAS 121212-33-7 , necessitating asymmetric synthesis or chiral resolution techniques.
  • Diastereomeric purity, as seen in Compound 184 , is critical for consistent bioactivity but remains unverified for the target.

Property and Activity Trends

  • Antioxidant Potential: While the target lacks direct activity data, its furan and ester groups align with antioxidant mechanisms observed in Biginelli-type pyrimidines (e.g., radical scavenging via electron donation) .
  • Environmental Persistence : The high molecular weight and polycyclic structure may result in environmental persistence, akin to lumped surrogates in emission models .

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